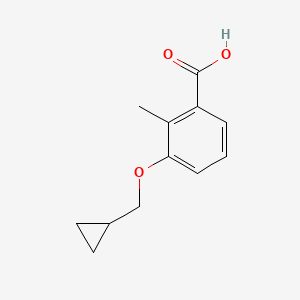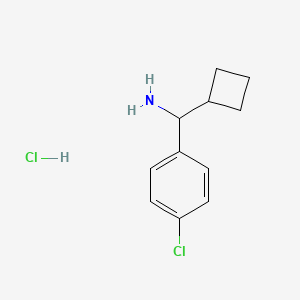
(4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride
説明
(4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride, also known as 4-CMC, is an organic compound belonging to the class of amines. It is an aromatic amine, which is a type of molecule that has a nitrogen atom bonded to an aromatic ring. 4-CMC is a white crystalline powder with a melting point of 156-158 °C. It is soluble in water and has a molecular weight of 210.7 g/mol.
科学的研究の応用
Environmental Impact and Toxicity
Chlorophenols, including compounds similar to "(4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride," have been evaluated for their environmental impact, particularly in aquatic environments. These compounds generally exert moderate toxic effects on mammalian and aquatic life. However, toxicity can be considerable upon long-term exposure, especially for certain chlorophenols like 2,4-dichlorophenol. Their persistence in the environment varies depending on the presence of adapted microflora capable of biodegrading these compounds, with bioaccumulation expected to be low. A notable feature is their strong organoleptic effect, influencing sensory perceptions in water (Krijgsheld & Gen, 1986).
Degradation and Bioremediation
The degradation of chlorophenols, including those structurally related to "(4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride," by zero-valent iron and bimetals of iron has been explored. These materials offer efficient pathways for the dechlorination of chlorophenols, highlighting the role of various iron oxides formed on the zero-valent iron surface in this process. Environmental parameters like pH, dissolved oxygen, and co-contaminants significantly influence the degradation efficiency and mechanisms (Gunawardana, Singhal, & Swedlund, 2011).
Antimicrobial Applications and Toxicity Concerns
Triclosan, a chlorophenol-related compound, has been widely used for its antimicrobial properties in consumer products. Its occurrence in the environment and potential for transforming into more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers, raise concerns about its ecological and human health impacts. The excessive use of triclosan and related compounds might also contribute to the emergence of resistant bacterial strains, highlighting the need for careful consideration of their applications and environmental fate (Bedoux et al., 2012).
作用機序
- However, in a more acidic environment (pH < 6), methenamine undergoes hydrolysis to formaldehyde . is considered highly bactericidal. It can react with cellular components, disrupting essential processes and leading to bacterial cell death.
Mode of Action
- , the active component of this compound, does not exhibit antibacterial properties in an alkaline environment (pH ≥ 6).
Pharmacokinetics
- Information on absorption is not available for this specific compound. The volume of distribution is not reported. No data on protein binding is currently documented .
特性
IUPAC Name |
(4-chlorophenyl)-cyclobutylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8;/h4-8,11H,1-3,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQANOSBAQYEHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




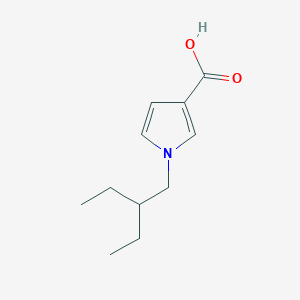
![2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1471918.png)

![{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471922.png)
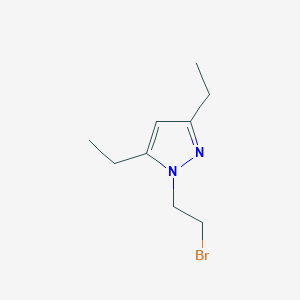
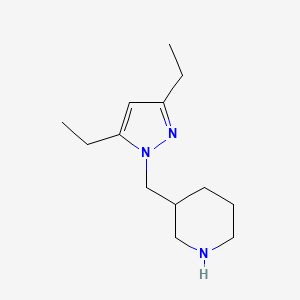
![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1471926.png)
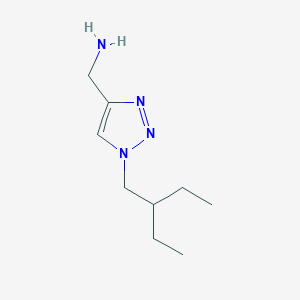

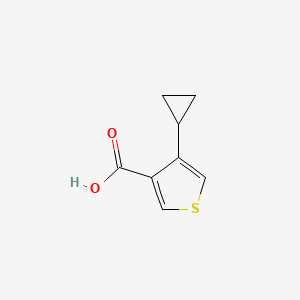
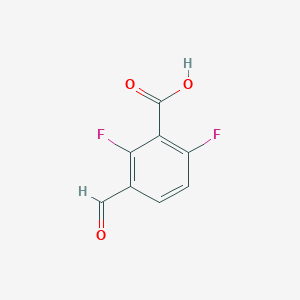
![1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1471935.png)
